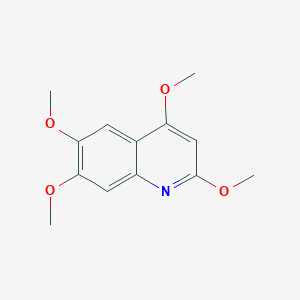![molecular formula C18H11Cl3N2O3 B289279 N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B289279.png)
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide, commonly known as DCACF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCACF belongs to the class of furamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DCACF is not fully understood. However, it has been proposed that DCACF exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, DCACF has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. DCACF has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects
DCACF has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses and fungi, and modulate the activity of enzymes and proteins involved in various cellular processes. DCACF has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
DCACF has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. DCACF is also stable under a range of conditions, making it suitable for use in various experimental settings. However, DCACF has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DCACF. One area of interest is the development of DCACF-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of the potential use of DCACF as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of DCACF and its potential applications in various fields of scientific research.
Conclusion
DCACF is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to have potential uses in various fields, including cancer research, antiviral and antifungal therapy, and metal ion detection. Despite its potential, further studies are needed to fully understand the mechanism of action of DCACF and its limitations for use in lab experiments.
Synthesemethoden
The synthesis of DCACF involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The resulting intermediate is then reacted with furfurylamine to yield DCACF. The synthesis process has been optimized to obtain high yields of pure DCACF.
Wissenschaftliche Forschungsanwendungen
DCACF has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antifungal activities. DCACF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, DCACF has been used as a reagent for the determination of amino acids and peptides in biological samples.
Eigenschaften
Molekularformel |
C18H11Cl3N2O3 |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
N-[2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl3N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
InChI-Schlüssel |
PKKGPSINZFMZBG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)


![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)